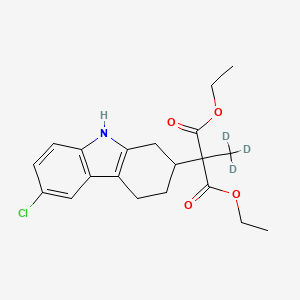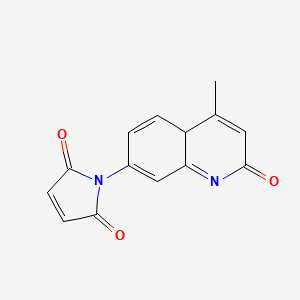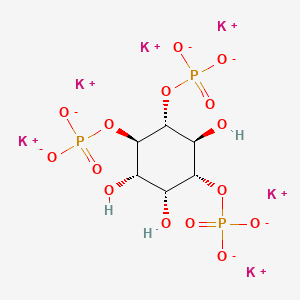
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate (DTCM-d3) is a novel compound that has recently been developed for use in scientific research. It has been used in a variety of applications, ranging from biochemical and physiological studies to drug discovery and development. DTCM-d3 is a derivative of the commonly used malonate compound, and has been modified to incorporate a deuterium atom in the structure. This gives it unique properties that make it a highly useful tool for researchers.
Aplicaciones Científicas De Investigación
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used in drug discovery and development, as it can be used to label drug molecules and track their movement through the body. Additionally, it has been used in studies of metabolic pathways, as well as in studies of enzyme kinetics and drug metabolism.
Mecanismo De Acción
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate is a substrate for enzymes, and can be used to study the structure and function of proteins, enzymes, and other biomolecules. It can also be used to label drug molecules and track their movement through the body. Additionally, it can be used to study metabolic pathways and enzyme kinetics.
Biochemical and Physiological Effects
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate has been used to study the biochemical and physiological effects of drugs and other compounds. It has been used to study the effects of drugs on the activity of enzymes, as well as the effects of drugs on the metabolism of other compounds. Additionally, it has been used to study the effects of drugs on the structure and function of proteins and other biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate has several advantages for lab experiments. It is a stable compound that is easy to synthesize and store. Additionally, it is a highly soluble compound, which makes it easy to work with in a variety of experimental conditions. However, there are some limitations to using Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate in lab experiments. It is not as sensitive as some other compounds, and it does not have a long shelf life. Additionally, it is not as effective as some other compounds for labeling drug molecules and tracking their movement through the body.
Direcciones Futuras
There are several potential future directions for the use of Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate in scientific research. It could be used to study the effects of drugs on the structure and function of proteins, enzymes, and other biomolecules. Additionally, it could be used to study the effects of drugs on metabolic pathways and enzyme kinetics. Furthermore, it could be used to label drug molecules and track their movement through the body. Finally, it could be used to study the biochemical and physiological effects of drugs and other compounds.
Métodos De Síntesis
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate is synthesized through a process known as alkylation. This involves the use of an alkylating agent, such as a Grignard reagent, to attach a chlorine atom to the carbon atom of the malonate compound. This reaction is then followed by the addition of a deuterium atom, which is bound to the carbon atom of the malonate compound. The reaction is carried out in an inert atmosphere to ensure the desired product is obtained.
Propiedades
IUPAC Name |
diethyl 2-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-(trideuteriomethyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h7,9,11-12,22H,4-6,8,10H2,1-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJZVIIPTMHYNQ-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1CCC2=C(C1)NC3=C2C=C(C=C3)Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1CCC2=C(C1)NC3=C2C=C(C=C3)Cl)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)







